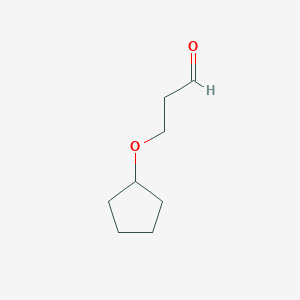
3-(Cyclopentyloxy)propanal
Vue d'ensemble
Description
3-(Cyclopentyloxy)propanal, also known as CPCP, is a chemical compound that has gained significant attention in the field of organic chemistry. It has a CAS Number of 1339379-84-8 and a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentyloxy)propanal is1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)propanal has a molecular weight of 142.2 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
3-(Cyclopentyloxy)propanal and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 3-Hydroxypropionitrile, a related compound, is a significant intermediate in the organic synthesis of medications, pesticides, and macromolecules. It is utilized in synthesizing antitumor medicines like cyclophosphamide and cardiovascular medications such as propranolol and segontin (Shen Yin-chu, 2005). Additionally, enzymatic synthesis processes involving propanal derivatives have been optimized for the production of important intermediates like 3-hydroxy-2-methylpropanal, paving the way for the synthesis of 3-hydroxyisobutyric acid, a significant component in methacrylic acid biosynthesis (M. Česnik et al., 2019).
Industrial Process Development
The compound's derivatives are also crucial in industrial process development. The synthesis of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is a testament to the compound's significance in the pharmaceutical industry. The development of scalable reaction conditions for this compound has led to the pilot-scale synthesis of kilogram quantities for clinical evaluation, showcasing the compound's vital role in drug development and production (C. D. Charles et al., 1998).
Biochemical and Pharmacokinetic Research
3-(Cyclopentyloxy)propanal and its analogs are used extensively in biochemical and pharmacokinetic research. For instance, studies on 3-fluorophenmetrazine, a derivative, have focused on understanding its pharmacokinetics, which is vital for interpreting forensic and clinical cases (Christina Grumann et al., 2019). Additionally, research on propanal derivatives has contributed to our understanding of their combustion processes, toxicity, and environmental impact, providing insights into the formation and destruction pathways of toxic aldehydes like propanal in combustion systems (Batikan Koroglu & Subith S. Vasu, 2016).
Propriétés
IUPAC Name |
3-cyclopentyloxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCUXTRHLVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
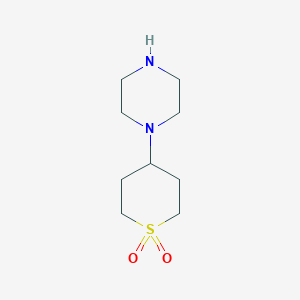
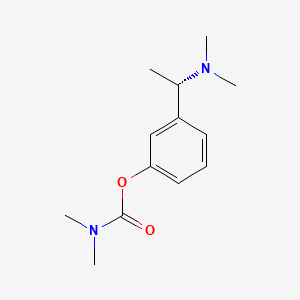
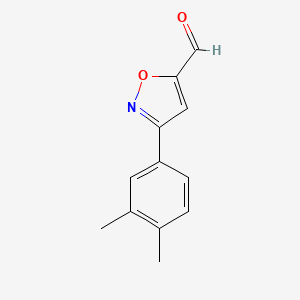
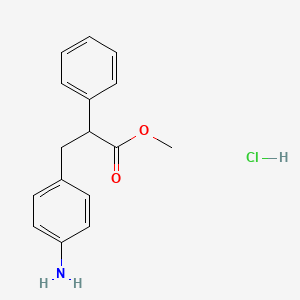

![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)

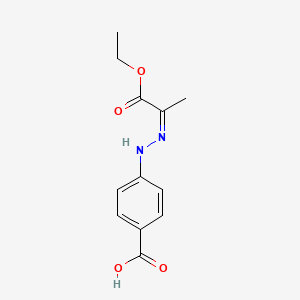

![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)
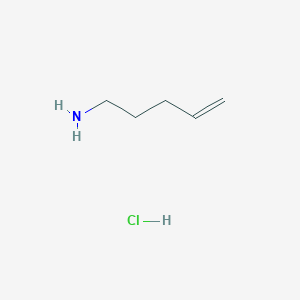
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)